molecular formula C8H5FO2 B1313171 5-Fluoroisophthalaldehyde CAS No. 255375-90-7

5-Fluoroisophthalaldehyde

Cat. No. B1313171
M. Wt: 152.12 g/mol
InChI Key: QCQALMWFLWVAHO-UHFFFAOYSA-N
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Description

5-Fluoroisophthalaldehyde is a chemical compound with the molecular formula C8H5FO2 and a molecular weight of 152.12 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Fluoroisophthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Organic Compounds

5-Fluoroisophthalaldehyde and its derivatives are used in synthesizing diverse organic compounds. For instance, 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, serves as a monodentate transient directing group enabling Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient for synthesizing quinazoline and fused isoindolinone scaffolds, which are valuable in various chemical and pharmaceutical applications (Wu et al., 2021).

Development of Fluorophores

Fluorinated compounds, including those derived from fluoroisophthalaldehyde, are key in developing new fluorophores. Such compounds exhibit electrochromic properties, making them useful in applications like dyeing and electronic displays (Kim et al., 2005).

Drug Metabolism Studies

5-Fluorouracil, a related compound, is widely used in cancer treatment. Understanding its metabolism has led to strategies that enhance its anticancer activity. Insights into the metabolism of such drugs help in developing new therapeutic strategies and understanding drug resistance (Longley et al., 2003).

Environmental Applications

Fluorinated benzaldehydes, closely related to 5-fluoroisophthalaldehyde, are used to synthesize microporous polymers for environmental applications like carbon dioxide adsorption. These compounds show increased surface areas and improved efficiency in gas adsorption, highlighting their potential in addressing environmental challenges (Li et al., 2016).

Antimycotic Applications

5-Flucytosine, a compound transformed into 5-fluorouracil within fungal cells, inhibits RNA and DNA synthesis in fungi. It's used in treating systemic mycoses and plays a role in cancer treatment strategies (Vermes et al., 2000).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-fluorobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQALMWFLWVAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441322
Record name 5-Fluoroisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroisophthalaldehyde

CAS RN

255375-90-7
Record name 5-Fluoroisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Sander, M Exner - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
The UV photolysis of [2.2]metaparacyclophanediones 4b and 4c leads to α-cleavage and formation of CO, p-xylylene 5, and m-benzynes 2b and c with a fluorine or methyl substituent in …
Number of citations: 3 pubs.rsc.org
S Guo, Y Li, W Fan, Z Liu, D Huang - Frontiers in Chemistry, 2022 - frontiersin.org
A simple and efficient method for the synthesis of dialdehyde aniline in good yields (up to 83%) is explored, using Cu(OTf)2 as the catalyst, Selectfluor as the radical initiator, and DMSO …
Number of citations: 6 www.frontiersin.org
J Trmčić - 2005 - etheses.dur.ac.uk
Chapter 1 - Chapter 1 provides a literature review of the relevant topics for this thesis in organofluorine chemistry: effect of fluorine as a substituent on the molecule, synthesis of CF …
Number of citations: 2 etheses.dur.ac.uk

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